molecular formula C15H11ClN2O2 B5798994 2-(3-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole

2-(3-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole

Cat. No. B5798994
M. Wt: 286.71 g/mol
InChI Key: HNRHKUATYKWAHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole, commonly known as CMPO, is a heterocyclic organic compound that has gained significant attention in the field of scientific research. It is a potential candidate for various applications, including pharmaceuticals, agrochemicals, and analytical chemistry.

Scientific Research Applications

Anticancer Properties

1,3,4-oxadiazole derivatives, including compounds similar to 2-(3-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole, have been explored for their anticancer properties. Studies have synthesized various oxadiazole derivatives and evaluated their cytotoxic effects on different cancer cell lines, such as HepG2 (liver cancer), Caco-2 (colorectal cancer), and PANC-1 (pancreatic cancer) (Adimule et al., 2014).

Antibacterial and Thermal Properties

Oxadiazole derivatives have been tested for their antibacterial activity against various bacteria, including Gram-positive strains like Staphylococcus aureus and Bacillus subtilis. Thermal stability and degradation kinetics of these compounds have also been a focus of study, providing insights into their potential practical applications (Arora et al., 2012).

Inhibitors in Hepatocellular Cancer

Some oxadiazole derivatives, including variants of 2-(3-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole, have been identified as potential inhibitors of SIRT2, a protein implicated in hepatocellular carcinoma. These compounds have demonstrated the ability to induce apoptosis in cancer cells, making them candidates for further research in liver cancer treatment (Dukanya et al., 2020).

Liquid Crystals for Gas Chromatography

Certain oxadiazole derivatives have been investigated for their use as liquid crystals in gas chromatography. These studies focus on the separation capabilities of these compounds when used as stationary phases in chromatographic processes, highlighting their potential in analytical chemistry (Benalia et al., 2007).

Nematocidal Activity

Research into oxadiazole derivatives has also encompassed their use in agriculture, particularly for their nematocidal properties. Studies have synthesized novel oxadiazole compounds and evaluated their effectiveness against plant-parasitic nematodes, offering potential applications in crop protection (Liu et al., 2022).

Corrosion Inhibition

The application of oxadiazole derivatives in corrosion inhibition has been studied, particularly their effectiveness in protecting mild steel in sulfuric acid medium. These compounds exhibit promising characteristics as corrosion inhibitors, which could have significant implications in industrial applications (Bouklah et al., 2006).

properties

IUPAC Name

2-(3-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c1-19-13-7-5-10(6-8-13)14-17-18-15(20-14)11-3-2-4-12(16)9-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRHKUATYKWAHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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